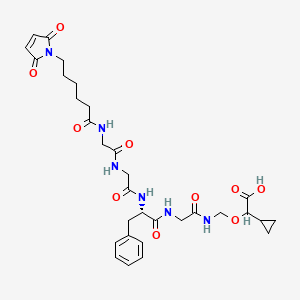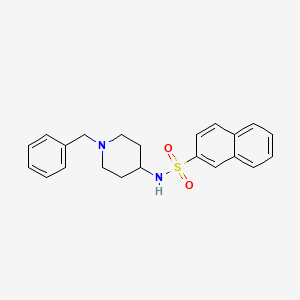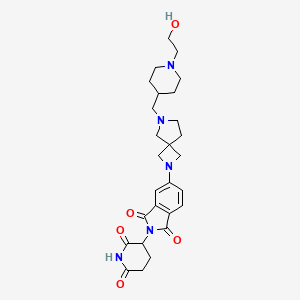
E3 Ligase Ligand-linker Conjugate 91
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligase Ligand-linker Conjugate 91: is a specialized compound used in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimeric molecules (PROTACs) which incorporate a ligand for the E3 ubiquitin ligase and a linker . This compound plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 91 involves the conjugation of a ligand for the E3 ubiquitin ligase with a linker. The synthetic route typically includes the following steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques.
Linker Attachment: The synthesized ligand is then attached to a linker molecule.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions: E3 Ligase Ligand-linker Conjugate 91 undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Coupling Reactions: These reactions are used to attach the ligand to the linker molecule.
Common Reagents and Conditions:
Coupling Reagents: Commonly used coupling reagents include carbodiimides and phosphonium salts.
Reaction Conditions: Typical reaction conditions involve controlled temperatures, solvents like dimethyl sulfoxide, and inert atmospheres to prevent unwanted side reactions.
Major Products: The major product formed from these reactions is the this compound itself, which is a stable and functional conjugate ready for use in targeted protein degradation .
科学的研究の応用
E3 Ligase Ligand-linker Conjugate 91 has a wide range of scientific research applications, including:
作用機序
E3 Ligase Ligand-linker Conjugate 91 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for maintaining protein homeostasis within the cell .
類似化合物との比較
E3 Ligase Ligand-linker Conjugate 91 is unique in its ability to form stable and functional conjugates for targeted protein degradation. Similar compounds include:
Cereblon-based PROTACs: These use cereblon as the E3 ligase ligand.
Von Hippel-Lindau-based PROTACs: These use von Hippel-Lindau as the E3 ligase ligand.
Inhibitor of Apoptosis Protein-based PROTACs: These use inhibitor of apoptosis protein as the E3 ligase ligand.
Each of these compounds has its own unique properties and applications, but this compound stands out for its versatility and effectiveness in targeted protein degradation .
特性
分子式 |
C35H52N6O7S |
|---|---|
分子量 |
700.9 g/mol |
IUPAC名 |
tert-butyl 4-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C35H52N6O7S/c1-23-29(49-22-37-23)25-10-8-24(9-11-25)19-36-31(44)27-18-26(42)20-41(27)32(45)30(34(2,3)4)38-28(43)21-47-17-16-39-12-14-40(15-13-39)33(46)48-35(5,6)7/h8-11,22,26-27,30,42H,12-21H2,1-7H3,(H,36,44)(H,38,43)/t26-,27+,30-/m1/s1 |
InChIキー |
TZEQJKOKYFRKJR-HRHHFINDSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN4CCN(CC4)C(=O)OC(C)(C)C)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN4CCN(CC4)C(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



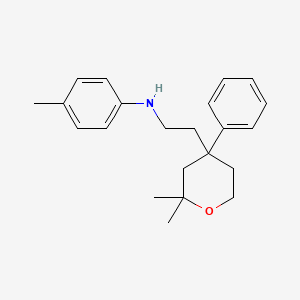
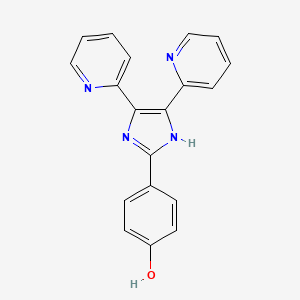
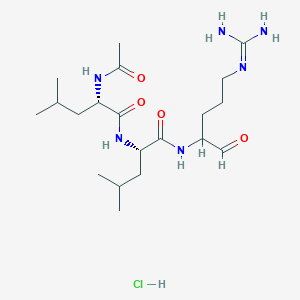
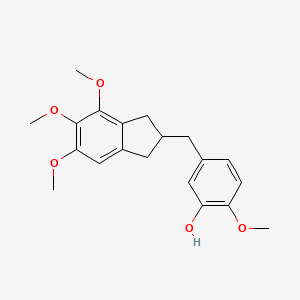


![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)
